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Compound of Interest

(4-(3-
Compound Name: Bromopropoxy)phenyl)boronic
acid
Cat. No.: B1371572
. J

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their
indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]
This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in
the synthesis of complex organic molecules, including a vast array of pharmaceuticals. The
boronic acid functional group (—B(OH)2) provides a stable, yet reactive, handle for palladium-
catalyzed reactions, offering high functional group tolerance and predictable reactivity.[3]

(4-(3-Bromopropoxy)phenyl)boronic acid (CAS No. 957034-33-2) is a particularly valuable
reagent due to its bifunctional nature. It possesses both a nucleophilic boronic acid for cross-
coupling and an electrophilic 3-bromopropoxy chain, making it an ideal linker for conjugating
different molecular fragments. This dual reactivity has led to its prominent use in the synthesis
of Proteolysis Targeting Chimeras (PROTACSs), where it can connect a ligand for a target
protein to a ligand for an E3 ubiquitin ligase.[4]

Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application.
e Chemical Structure:

(where Ph represents a para-substituted benzene ring)

« CAS Number: 957034-33-2[4][5][6]
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e Molecular Formula: CoH12BBrOs[4][5]

e Molecular Weight: 258.91 g/mol [4][5]

The following table summarizes key physicochemical properties for (4-(3-

Bromopropoxy)phenyl)boronic acid.

Property

Value

Source

Physical State

Solid (Typical)

General Knowledge

Molecular Weight

258.91

[5]

SMILES

BrCCCOC1=CC=C(C=C1)B(O
)O

[5]

TPSA (Topological Polar

49.69 Az [5]

Surface Area)
logP (Octanol-Water Partition

o 0.5302 [5]
Coefficient)
Hydrogen Bond Donors 2 [5]
Hydrogen Bond Acceptors 3 [5]
Rotatable Bonds 5 [5]

Synthesis and Purification: A Validated Approach

The synthesis of (4-(3-Bromopropoxy)phenyl)boronic acid is typically achieved through a

multi-step process. The presented protocol is a representative method, emphasizing reaction

control and product purity. The core strategy involves the Miyaura borylation, a robust method

for converting aryl halides into boronic esters, followed by etherification and final deprotection.

[7]

Synthetic Workflow Diagram
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Click to download full resolution via product page
Caption: Synthetic pathway for (4-(3-Bromopropoxy)phenyl)boronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

» To adry, nitrogen-purged flask, add 4-bromophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq),
potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.03 eq).

e Add a dry, degassed solvent such as dioxane.

e Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-
MS).
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» Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter
through a pad of celite to remove inorganic salts and the catalyst.

o Concentrate the filtrate under reduced pressure and purify the crude product by column
chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pinacol ester
protected boronic acid.

Causality: The pinacol ester serves as a robust protecting group for the boronic acid,
preventing self-coupling and other side reactions in subsequent steps.[8] The palladium
catalyst is essential for the oxidative addition and reductive elimination cycle of the borylation
reaction.

Step 2: Synthesis of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Dissolve the product from Step 1 (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

e Add a mild base, typically potassium carbonate (K2COs, 2.0-3.0 eq), followed by 1,3-
dibromopropane (1.5-2.0 eq).

o Heat the mixture to 50-60 °C and stir overnight. The progress is monitored by TLC or LC-MS.

» After completion, filter off the base and concentrate the solvent.

o Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine,
dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purification is
typically achieved via column chromatography.

Causality: This is a standard Williamson ether synthesis. The base deprotonates the phenolic
hydroxyl group, forming a phenoxide that acts as a nucleophile, attacking one of the
electrophilic carbons of 1,3-dibromopropane and displacing a bromide ion.

Step 3: Deprotection to (4-(3-Bromopropoxy)phenyl)boronic acid

e Dissolve the pinacol ester from Step 2 in a solvent mixture, typically THF/water or diethyl
ether/water.

e Add an aqueous acid, such as 1M HCI, and stir vigorously at room temperature.
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e The deprotection is usually rapid. Monitor by TLC until the starting material is consumed.
» Extract the product into an organic solvent like ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the final product, which can be further purified by
recrystallization if necessary.

Causality: The pinacol ester is labile to acid-catalyzed hydrolysis. The acid protonates the
oxygen atoms of the ester, making the boron atom more electrophilic and susceptible to
nucleophilic attack by water, leading to the release of the free boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of (4-(3-Bromopropoxy)phenyl)boronic acid lies in its application as a
nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[9] This allows for the formation
of a biaryl linkage, a common motif in pharmacologically active compounds.[2]

Catalytic Cycle Diagram
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of (4-(3-Bromopropoxy)phenyl)boronic acid with a
generic aryl bromide (Ar-Br).

e In areaction vessel, combine the aryl bromide (1.0 eq), (4-(3-
Bromopropoxy)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)a,
0.02-0.05 eq), and a base (e.g., K2COs or Cs2COs3, 2.0-3.0 eq).

e Purge the vessel with an inert gas (e.g., argon or nitrogen).

» Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
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» Heat the reaction mixture to 80-100 °C with stirring.

e Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature and add water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude residue by column chromatography to obtain the desired biaryl product.

Trustworthiness: This protocol is self-validating. The use of excess boronic acid compensates
for potential protodeboronation, a common side reaction.[3] The inert atmosphere is critical to
prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base is essential for
the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of
spectroscopic and chromatographic methods is employed.
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Technique

Expected Data/Results

Purpose

1H NMR

Characteristic peaks for
aromatic protons (approx. 7.2-
7.8 ppm), the -O-CHz:- triplet
(approx. 4.1 ppm), the -CH2-Br
triplet (approx. 3.6 ppm), and
the central -CH2- multiplet
(approx. 2.3 ppm). The B(OH)2
protons are often broad and

may not be observed.

Confirms the molecular
structure and proton

environment.

13C NMR

Signals corresponding to the
unique carbon atoms in the

molecule.

Provides further structural

confirmation.

Mass Spectrometry (MS)

A molecular ion peak [M+H]*
or [M-H]~ corresponding to the
calculated molecular weight
(258.91). The isotopic pattern
for bromine (*°Br/®Br in ~1:1

ratio) should be visible.

Confirms the molecular weight
and elemental composition

(bromine presence).

High-Performance Liquid
Chromatography (HPLC)

A single major peak under

optimized conditions.

Determines purity and can be

used for quantification.

Protocol Standard: For NMR analysis, the sample is typically dissolved in a deuterated solvent

like DMSO-des or CDCls. For HPLC, a C18 reverse-phase column is commonly used with a

mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or TFA.

[10]

Safety, Handling, and Storage

Proper handling procedures are essential when working with any chemical reagent.

e Hazard Identification: (4-(3-Bromopropoxy)phenyl)boronic acid is an irritant. It may cause

skin, eye, and respiratory irritation.[6][11][12]
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e Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(e.g., nitrile), and safety glasses or goggles.[13]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after
handling.[13]

o Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents and strong acids.[5][6] Storage at 2-8°C under an
inert atmosphere is often recommended to maintain long-term stability.[5]

Conclusion

(4-(3-Bromopropoxy)phenyl)boronic acid is a high-value chemical tool for researchers in
medicinal chemistry and organic synthesis. Its bifunctional nature allows for its strategic
incorporation as a linker in complex molecules, most notably in the rapidly advancing field of
PROTACS. A firm grasp of its synthesis, reactivity in cross-coupling reactions, and proper
handling procedures enables scientists to leverage its full potential in the development of novel
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. uwindsor.ca [uwindsor.ca]

2. pharmtech.com [pharmtech.com]

3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium
Heteroaryltrifluoroborates - PMC [pmc.ncbi.nim.nih.gov]

4. file.medchemexpress.com [file.medchemexpress.com]

5. chemscene.com [chemscene.com]

6. achmem.com [achmem.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC107280050&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/B1591_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AC107280050&countryCode=US&language=en
https://www.chemscene.com/957034-33-2.html
https://achmem.com/products/cat-no-amcs019189
https://www.chemscene.com/957034-33-2.html
https://www.benchchem.com/product/b1371572?utm_src=pdf-body
https://www.benchchem.com/product/b1371572?utm_src=pdf-custom-synthesis
https://www.uwindsor.ca/people/jgreen/sites/uwindsor.ca.people.jgreen/files/tet-2002-58-9633-suzuki.pdf
https://www.pharmtech.com/view/new-horizons-cross-coupling-reactions
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664078/
https://file.medchemexpress.com/batch_PDF/HY-W117408/4-3-Bromopropoxy-phenyl-boronic-acid-DataSheet-MedChemExpress.pdf
https://www.chemscene.com/957034-33-2.html
https://achmem.com/products/cat-no-amcs019189
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications | MDPI [mdpi.com]

e 8. scbt.com [scht.com]

e 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. synthinkchemicals.com [synthinkchemicals.com]

e 11. aksci.com [aksci.com]

e 12. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
e 13. fishersci.com [fishersci.com]

e 14. tcichemicals.com [tcichemicals.com]

 To cite this document: BenchChem. [Introduction: The Versatility of Arylboronic Acids].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371572#4-3-bromopropoxy-phenyl-boronic-acid-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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